molecular formula C8H6BrClF2O B8243830 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene

1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene

Cat. No.: B8243830
M. Wt: 271.48 g/mol
InChI Key: QQFCUHVQEAVQQV-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is a polyhalogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a difluoroethoxy group

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene typically involves multiple steps:

    Starting Material: The process begins with a suitable benzene derivative.

    Etherification: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluoroethanol derivative reacts with the halogenated benzene under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically uses palladium catalysts and bases like potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, although these reactions are less common.

Common reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Medicinal Chemistry: It is a precursor for synthesizing bioactive molecules that may have therapeutic potential.

Mechanism of Action

The mechanism of action for 1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene in chemical reactions involves its ability to undergo electrophilic and nucleophilic substitutions. The presence of electron-withdrawing groups (bromine, chlorine, and difluoroethoxy) on the benzene ring makes it more reactive towards nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar compounds include other polyhalogenated benzenes such as:

    1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain reactions.

    1-Bromo-2-chloro-4-fluorobenzene: Another closely related compound with different substitution patterns, affecting its reactivity and applications.

1-Bromo-4-chloro-2-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-bromo-4-chloro-2-(2,2-difluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFCUHVQEAVQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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